molecular formula C8H12N2O2S B140259 [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol CAS No. 126533-96-8

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol

Cat. No. B140259
M. Wt: 200.26 g/mol
InChI Key: QJKKFCRFBAXDQE-UHFFFAOYSA-N
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Description

The compound [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is a derivative of 4-(1,3-thiazol-2-yl)morpholine, which has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The significance of PI3K inhibitors lies in their potential to treat various types of cancer by inhibiting tumor growth .

Synthesis Analysis

The synthesis of related compounds, such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, involves a multi-step process. Although the exact synthesis of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol is not detailed in the provided papers, it can be inferred that a similar approach may be used. The synthesis typically includes the formation of the thiazole ring, followed by the introduction of the morpholine moiety. The final step would likely involve the attachment of the methanol group to the thiazole ring to form the complete molecule .

Molecular Structure Analysis

The molecular structure of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would consist of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen within the ring. The morpholine ring, which is a saturated six-membered ring containing an oxygen atom and an amine group, is attached to the thiazole. The methanol group is connected to the thiazole ring, likely at the fourth position. This structure is crucial for the compound's biological activity as it interacts with the active site of PI3K .

Chemical Reactions Analysis

While the specific chemical reactions involving [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol are not described in the provided papers, compounds of this class typically undergo reactions that are characteristic of their functional groups. For instance, the methanol group may be involved in condensation reactions, and the morpholine ring could participate in reactions with electrophiles due to the presence of the amine group. The thiazole ring might engage in nucleophilic substitution reactions at the sulfur or nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol would be influenced by its molecular structure. The compound is likely to be a solid at room temperature, with specific solubility characteristics depending on the polarity of the solvent. The presence of the morpholine and methanol groups suggests that the compound would have some degree of solubility in water and polar organic solvents. The thiazole ring could contribute to the compound's stability and its ability to form hydrogen bonds, which could affect its boiling point, melting point, and overall reactivity .

Scientific Research Applications

  • Phosphoinositide 3-Kinase Inhibition : Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds have shown utility in xenograft models of tumor growth (Alexander et al., 2008).

  • Antiproliferative Activity : Compounds such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been evaluated for antiproliferative activity. These substances were structurally characterized, with their molecular structure confirmed by X-ray diffraction studies (Prasad et al., 2018).

  • Antitubercular and Antifungal Activity : Novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholine derivatives, have been synthesized and shown to exhibit significant antitubercular and antifungal activity (Syed et al., 2013).

  • Antitumor Activity : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, and its structural testing, has revealed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

  • Interaction and Recyclization Studies : Studies have been conducted on 5-Morpholino-1,3-oxazole-4-carbonitriles, examining their interaction with hydrazine hydrate and the resultant recyclization products (Chumachenko et al., 2015).

  • Antioxidant Activity Analysis : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has been carried out to determine parameters influencing antioxidant activity (Drapak et al., 2019).

  • Force Degradation Study : Research on the morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has provided insights into the stability of this compound under various stress factors (Varynskyi & Kaplaushenko, 2019).

  • Stereoselective Synthesis : Research on the stereoselective synthesis of differentially protected morpholines starting from chiral epoxides has been conducted, which is important in the context of pharmaceutical synthesis (Marlin, 2017).

properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKKFCRFBAXDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442402
Record name [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol

CAS RN

126533-96-8
Record name [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7.0 ml (7.0 immol) of lithium aluminum hydride in toluene was diluted with 10 ml of THF, cooled to 0° C., and treated with a solution of 1.7 g (7.0 mmol) of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate in 25 ml of THF. The resulting solution was stirred for 1 h, quenched cautiously with aqueous Rochelle's salts, diluted with chloroform, filtered, dired over Na2SO4, and concentrated in vacuo. Silica gel chromatography using 2-4% methanol in chloroform provided 856 mg (61%) of the desired compound, Rf 0.16 (4% methanol in chloroform). 1H NMR (CDCl3) δ2.44 (br, 1H), 3.46 (t, J=5 Hz, 4H), 3.81 (t, J=5 Hz, 1H), 4.55 (br s, 2H), 6.45 (s, 1H). Mass spectrum: (M+H)+ =200.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A solution of methyl 2-morpholinothiazole-4-carboxylate (0.76 g, 3.33 mmol) in ethyl ether (20 mL) was treated portion wise over 10 min. with lithium aluminum hydride (0.38 g, 10.01 mmol). The mixture was stirred at −78° C. for 4 hours, then slowly treated with ethyl acetate (10 mL) and sat. Na2SO4 (20 mL). The mixture was allowed to warm up to RT, diluted with ethyl acetate, washed with sat. NaHCO3 (1×), brine (1×), dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified on silica gel chromatography (3×10 cm, 25% AcOEt/CH2Cl2 to 100% AcOEt) to give the title material as a beige solid (0.458 g) which was then distilled (bulb to bulb, 135-145° C./0.2 torr) and afforded the desired product (0.455 g, 68%) as a white solid. LC (Method F): 0.873 min. HRMS (ESI) calcd for C8H13N2O2S [M+H]+ m/z 201.07, found 201.2. 1H NMR (CDCl3, 400 MHz) δ ppm: 6.43 (s, 1H) 4.53 (d, J=3.9 Hz, 2H) 3.79 (m, 4H) 3.44 (m, 4H) 2.17 (s, 1H).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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